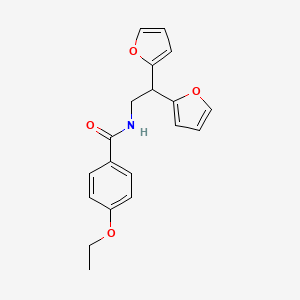

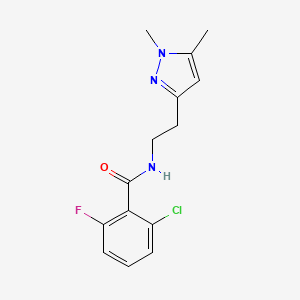

N-(2,2-di(furan-2-yl)ethyl)-4-ethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like direct condensation or Friedel-Crafts acylation .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide and furan groups could potentially interact through various chemical forces, affecting the overall structure.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, molecular weight, and the presence of functional groups would all play a role .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The rise in drug resistance to clinically utilized anti-infectives has led to an urgent need to find new antimicrobial compounds .

Antifungal Activity

In addition to their antibacterial properties, some furan derivatives also exhibit antifungal activity . This makes them potentially useful in treating a variety of fungal infections.

Anticancer Properties

Furan derivatives, including those similar to “N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide”, have been studied for their potential anticancer properties . The ligand, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), was found to be more potent than its metal complexes in in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines .

Use in Coordination Chemistry

Schiff bases, including those with furan derivatives, have been used in coordination chemistry . They form stable metal chelates and have been used in a wide range of biological applications .

Use in Synthesis of Highly Functionalized Compounds

Furan derivatives have been used in the synthesis of highly functionalized compounds . An efficient method for the preparation of tetrasubstituted furans, which contains a nitromethyl group at the 4-position, has been developed .

Use in Drug Discovery

Due to their diverse biological and pharmacological properties, furan derivatives have been used in drug discovery . They have been employed as medicines in a number of distinct disease areas .

Wirkmechanismus

The mechanism of action would depend on the specific application of the compound. For example, in medicinal chemistry, the compound could interact with biological targets in the body to exert a therapeutic effect.

Eigenschaften

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-2-22-15-9-7-14(8-10-15)19(21)20-13-16(17-5-3-11-23-17)18-6-4-12-24-18/h3-12,16H,2,13H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAFEFFWKGYJMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol](/img/structure/B2393527.png)

![2-[Methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid](/img/structure/B2393529.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2393530.png)

![2-(3-Methylpyrazin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2393532.png)

![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2393534.png)

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2393548.png)